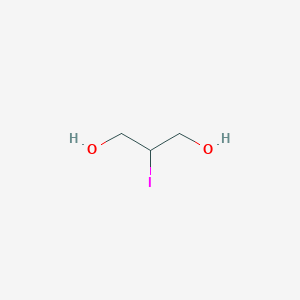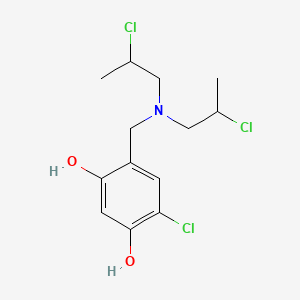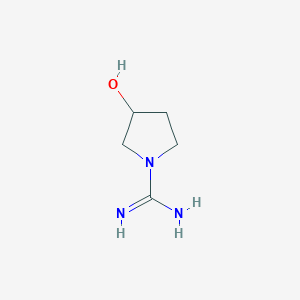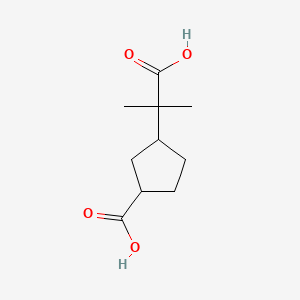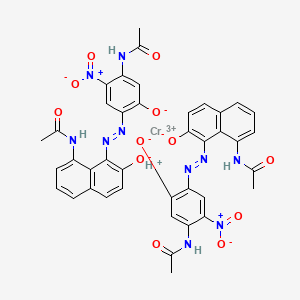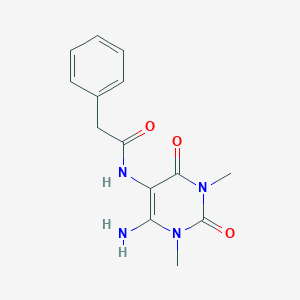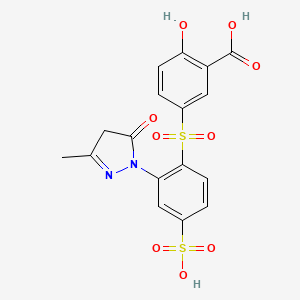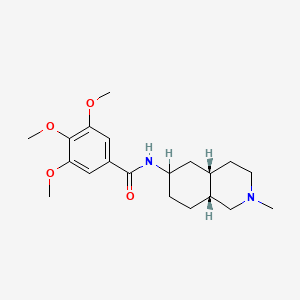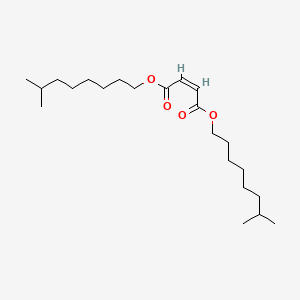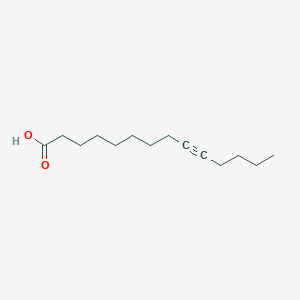![molecular formula C28H32O2 B13766869 Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester CAS No. 59748-34-4](/img/structure/B13766869.png)
Benzoic acid, 4-butyl-, 4'-pentyl[1,1'-biphenyl]-4-yl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core substituted with a pentyl group at one end and a butylbenzoate group at the other. It is known for its applications in various scientific fields due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate typically involves a multi-step process The initial step often includes the bromination of biphenyl to introduce a bromine atom This is followed by the Friedel-Crafts acylation using aluminum chloride and butylbenzoyl chloride to form the butylbenzoate derivative
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the intermediate compounds and to achieve high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the aromatic ring with electrophiles.
Oxidation and Reduction: The compound can be oxidized to form quinones or reduced to form hydroquinones.
Nucleophilic Substitution: The ester group in the compound can undergo nucleophilic substitution to form different derivatives.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride).
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
The major products formed from these reactions include halogenated biphenyl derivatives, quinones, hydroquinones, and various ester derivatives.
Wissenschaftliche Forschungsanwendungen
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.
Industry: It is used in the production of liquid crystals for display technologies and other electronic applications.
Wirkmechanismus
The mechanism of action of 4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate involves its interaction with specific molecular targets. The biphenyl core allows for π-π stacking interactions, while the ester group can participate in hydrogen bonding. These interactions facilitate the compound’s binding to proteins and other biomolecules, influencing their function and activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Cyano-4’-pentylbiphenyl: Known for its use in liquid crystal displays.
4’-Pentyl-4-biphenylcarbonitrile: Another biphenyl derivative with similar structural features.
Uniqueness
4’-Pentyl[1,1’-biphenyl]-4-yl 4-butylbenzoate is unique due to the presence of both a pentyl group and a butylbenzoate group, which confer distinct chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific molecular interactions and stability.
Eigenschaften
CAS-Nummer |
59748-34-4 |
|---|---|
Molekularformel |
C28H32O2 |
Molekulargewicht |
400.6 g/mol |
IUPAC-Name |
[4-(4-pentylphenyl)phenyl] 4-butylbenzoate |
InChI |
InChI=1S/C28H32O2/c1-3-5-7-9-23-10-14-24(15-11-23)25-18-20-27(21-19-25)30-28(29)26-16-12-22(13-17-26)8-6-4-2/h10-21H,3-9H2,1-2H3 |
InChI-Schlüssel |
MYVSMQJGGRPENO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=CC=C(C=C1)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


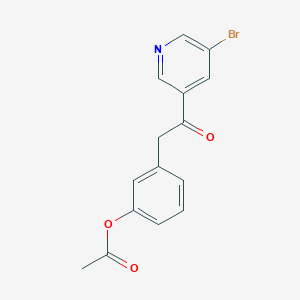
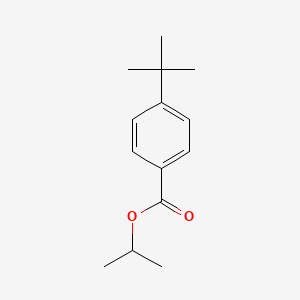
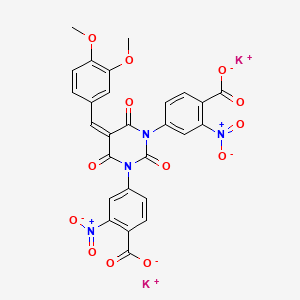
![1-[[4-[[4-[(2-Hydroxy-1-naphthyl)azo]-2,5-dimethylphenyl]phenylmethyl]-2-methylphenyl]azo]-2-naphthol](/img/structure/B13766804.png)
